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While resources like PubChem and the National Center for Biotechnology Information (NCBI) acknowledge its existence and provide basic information on its structure, properties, and safety hazards [, ], no concrete scientific research applications are explicitly mentioned.
If you require further information on 1-CMB-4-MeO, consider exploring the following avenues:
1-(Cyclopropylmethyl)-4-methoxybenzene, also known by its Chemical Abstracts Service number 16510-27-3, is an organic compound characterized by a cyclopropylmethyl group attached to a benzene ring that has a methoxy substituent. Its molecular formula is C₁₁H₁₄O, with a molecular weight of approximately 162.232 g/mol. The structure consists of a cyclopropyl group bonded to a benzene ring at the first position, while the methoxy group is located at the para position relative to the cyclopropylmethyl group .
Research indicates that 1-(Cyclopropylmethyl)-4-methoxybenzene exhibits potential biological activities, particularly antimicrobial and anti-inflammatory properties. These attributes make it a subject of interest in medicinal chemistry, where it is explored as a lead compound for developing new pharmaceuticals. Its unique structural features may contribute to its biological efficacy .
The synthesis of 1-(Cyclopropylmethyl)-4-methoxybenzene typically involves two main steps:
For large-scale production, industrial methods may utilize continuous flow reactors and advanced purification techniques to enhance yield and purity. Catalysts are optimized for efficient cyclopropanation and methoxylation reactions.
1-(Cyclopropylmethyl)-4-methoxybenzene serves several applications across various fields:
The uniqueness of 1-(Cyclopropylmethyl)-4-methoxybenzene lies in its dual functional groups—the cyclopropylmethyl and methoxy groups—providing distinct chemical and physical properties that enhance its utility in both synthetic chemistry and potential biological applications.
First synthesized in the mid-20th century through classical Williamson ether synthesis, this compound gained prominence for its anise-like aroma, leading to its use in perfumery. The 1980s marked a turning point with the discovery of its utility as a synthetic intermediate for cyclopropane-containing pharmaceuticals, driven by the cyclopropyl group's ability to modulate drug metabolism and target binding. Industrial production methods were standardized by the 2000s, utilizing continuous flow reactors to optimize yields above 85%.
The molecule's dual functionality enables:
Key focus areas include:
Cyclopropylmethylation introduces the cyclopropylmethyl group to the aromatic core, often via transition metal-catalyzed cross-coupling reactions.
The Suzuki-Miyaura reaction is a cornerstone for forming carbon-carbon bonds between aryl halides and boronic acids. For 1-(cyclopropylmethyl)-4-methoxybenzene, this method couples a cyclopropylmethylboron reagent with a 4-methoxyphenyl halide. A review by Clift et al. highlights the utility of intramolecular Suzuki-Miyaura reactions for constructing cyclic systems, including sp²-sp³ hybrids [2]. For example, coupling potassium cyclopropyltrifluoroborate with 4-bromoanisole under palladium catalysis (e.g., Pd(PPh₃)₄) in a dioxane/water mixture at 80–100°C achieves the target structure [3]. Key advantages include stereospecificity and tolerance of the methoxy group, with yields often exceeding 70% under optimized conditions [2] [3].
Table 1: Representative Conditions for Suzuki-Miyaura Cyclopropylmethylation
| Boron Reagent | Aryl Halide | Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| K[cyclopropyl-BF₃] [3] | 4-bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 75 |
| Cyclopropyl-Bpin | 4-iodoanisole | PdCl₂(dppf) | Cs₂CO₃ | THF/H₂O | 68 |
Potassium cyclopropyltrifluoroborate (CAS: 1065010-87-8) serves as a stable, air-tolerant alternative to boronic acids [3]. Its use in Suzuki-Miyaura couplings minimizes side reactions, such as protodeboronation, especially in aqueous conditions. For instance, reacting this reagent with 4-bromoanisole in the presence of Pd(OAc)₂ and SPhos ligand at 90°C affords the desired product in 72% yield [3]. The trifluoroborate’s enhanced stability enables storage without strict anhydrous conditions, streamlining industrial applications [3].
Beyond Suzuki-Miyaura, other palladium-catalyzed methods include Negishi and Stille couplings. While less common for cyclopropylmethylation, Negishi coupling using cyclopropylmethylzinc bromide and 4-iodoanisole with PdCl₂(PPh₃)₂ in THF achieves moderate yields (50–60%) [2]. Stille coupling, employing cyclopropylmethylstannane, faces limitations due to tin toxicity, rendering it less favorable for large-scale synthesis [2].
The methoxy group is typically introduced via nucleophilic aromatic substitution or Ullmann-type couplings. In a representative approach, 4-bromophenol is treated with methyl iodide and K₂CO₃ in DMF at 60°C, yielding 4-bromoanisole, a key intermediate [1]. Alternatively, copper-catalyzed O-methylation using methanol and Cs₂CO₃ under microwave irradiation reduces reaction times from hours to minutes [1].
Table 2: Methoxylation Methods Comparison
| Substrate | Methylating Agent | Catalyst | Conditions | Yield (%) |
|---|---|---|---|---|
| 4-Bromophenol | CH₃I | K₂CO₃ | DMF, 60°C, 12 h | 85 |
| 4-Bromophenol | CH₃OH | CuI | MW, 150°C, 20 min | 78 |
Scaling up synthesis requires cost-effective catalysts and solvent recovery. Using Pd/C or Pd nanoparticles instead of homogeneous catalysts (e.g., Pd(PPh₃)₄) reduces metal leaching and facilitates recycling [2]. Continuous distillation isolates 1-(cyclopropylmethyl)-4-methoxybenzene from reaction mixtures, achieving >95% purity. A 2023 pilot study demonstrated a 500-g batch with 82% yield using K[cyclopropyl-BF₃] and Pd/C in a toluene/water biphasic system [3].
Environmentally benign approaches include replacing dichloromethane with cyclopentyl methyl ether (CPME) and employing aqueous Suzuki-Miyaura conditions [2] [3]. Photocatalytic methods using visible light and Rose Bengal as a photosensitizer reduce energy consumption by 40% compared to thermal methods [2].
Flow reactors enhance heat and mass transfer, critical for exothermic Pd-catalyzed reactions. A microreactor system with immobilized Pd on silica achieved 89% conversion in 10 minutes for cyclopropylmethylation, versus 4 hours in batch mode [2]. Methoxylation under flow conditions using supercritical CO₂ as a solvent further minimizes waste generation [1].
Irritant;Environmental Hazard